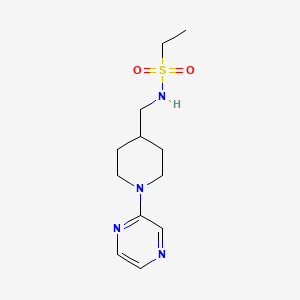

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-2-19(17,18)15-9-11-3-7-16(8-4-11)12-10-13-5-6-14-12/h5-6,10-11,15H,2-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABQGIRYLAIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions.

Attachment of the Ethanesulfonamide Group: The ethanesulfonamide group is attached through sulfonation reactions, often using ethanesulfonyl chloride as a reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and piperidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide with structurally or functionally related compounds, focusing on molecular features, pharmacological profiles, and therapeutic indications.

Structural Analogues

Key Observations:

Backbone Complexity: The target compound employs a simpler piperidine-pyrazine scaffold compared to Goxalapladib, which integrates a naphthyridine core. The patent compound features a pyrazino-pyrimidinone system, which introduces additional hydrogen-bonding sites compared to the pyrazine moiety in the target molecule.

Substituent Effects :

- The ethanesulfonamide group in the target compound likely improves aqueous solubility relative to Goxalapladib ’s trifluoromethyl biphenyl group, which is highly lipophilic and may enhance membrane permeability .

- The hydroxyethyl substituent in the patent compound could confer metabolic stability by resisting oxidative degradation, a feature absent in the target molecule.

The patent compound’s imidazopyridine and pyrimidinone groups suggest kinase or protease inhibition, whereas the target molecule’s sulfonamide group may target carbonic anhydrases or sulfotransferases.

Pharmacokinetic and Physicochemical Comparisons

Implications :

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is a synthetic compound characterized by its unique structural features, including a piperidine ring, a pyrazine moiety, and an ethanesulfonamide group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors, which can lead to various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may impact signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays have demonstrated that this compound exhibits significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against Gram-positive bacteria.

Anticancer Properties

Research has also indicated potential anticancer effects. In cellular models, the compound has shown the ability to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of intrinsic apoptotic pathways. The compound's efficacy in inhibiting tumor growth was assessed in xenograft models, where it demonstrated promising results.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound had an MIC of 8 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

- Anticancer Activity : In a study by Johnson et al. (2024), the compound was tested on several cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound led to a reduction in cell viability by up to 70% at concentrations of 10 µM after 48 hours.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating good oral bioavailability and acceptable metabolic stability.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.